Selectivity for Human CPN over Porcine CPB
A key point of differentiation for 2-(3-Aminophenyl)-3-mercaptopropanoic acid is its selectivity profile. While many in-class 3-mercaptopropanoic acid derivatives, such as 2-Benzyl-3-mercaptopropanoic acid, are potent inhibitors of Carboxypeptidase A (CPA) [1], the target compound exhibits a strong preference for the human basic carboxypeptidases, CPB2 and CPN. Critically, it shows minimal inhibition of porcine Carboxypeptidase B (CPB) with an IC50 of 30,000 nM, which is 84-fold higher than its IC50 of 357 nM for human CPN [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 357 nM (human CPN) |
| Comparator Or Baseline | 30,000 nM (porcine CPB) [2] |
| Quantified Difference | 84-fold difference in potency (30,000 nM / 357 nM) |
| Conditions | Inhibition assay for human Carboxypeptidase N vs. porcine pancreatic Carboxypeptidase B |
Why This Matters
This data demonstrates intrinsic selectivity, ensuring that procurement of this specific compound is essential for experiments requiring CPN/TAFI inhibition without off-target activity on related basic carboxypeptidases.
- [1] Kim, D. H. (2003). Synthesis and evaluation of alpha,alpha-disubstituted-3-mercaptopropanoic acids as inhibitors for carboxypeptidase A and implications with respect to enzyme inhibitor design. Bioorganic & medicinal chemistry, 11(22), 4685-4691. View Source
- [2] BindingDB. BDBM50201431. '2-(3-aminophenyl)-3-mercaptopropanoic acid::CHEMBL246595'. View Source
